2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-{[(2-Methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a heterocyclic compound characterized by a fused bicyclic structure with two ketone groups. The compound features a 2-methylphenylamino substituent attached via a methylene bridge to the isoindole core.
Properties
IUPAC Name |
2-[(2-methylanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-2-5-9-14(11)17-10-18-15(19)12-7-3-4-8-13(12)16(18)20/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFGNBHSUHBBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301185765 | |
| Record name | 2-[[(2-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116594-84-4 | |
| Record name | 2-[[(2-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116594-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301185765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological activities. This suggests that the compound could potentially affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
It is known that isoindoline-1,3-dione (phthalimide) derivatives, which this compound is a part of, are neutral and hydrophobic, allowing them to pass through the living membrane in vivo. This suggests that the compound could have favorable bioavailability.
Result of Action
It is known that certain isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells. This suggests that the compound could potentially induce cell death in certain types of cancer cells.
Action Environment
It is known that the biological activities of indole derivatives can be influenced by a variety of factors. This suggests that environmental factors could potentially modulate the action, efficacy, and stability of the compound.
Biological Activity
2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione, also known as 5-amino-2-[(2-methylphenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on various studies, highlighting its antitumor effects and other pharmacological properties.
- Molecular Formula : C16H14N2O2
- Molecular Weight : 266.29 g/mol
- CAS Number : 81773495
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound through various in vitro assays. The National Cancer Institute (NCI) conducted a screening of the compound against a panel of approximately 60 human cancer cell lines. The results indicated significant cytotoxic effects, particularly against non-small cell lung cancer and other malignancies.
Key Findings from NCI Screening:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| HOP-62 (Lung) | 15.72 | 50.68 | Not reported |
| SF-539 (CNS) | 49.97 | Not reported | Not reported |
| MDA-MB-435 (Melanoma) | 22.59 | Not reported | Not reported |
| OVCAR-8 (Ovarian) | 27.71 | Not reported | Not reported |
| DU-145 (Prostate) | 44.35 | Not reported | Not reported |
| MDA-MB-468 (Breast) | 15.65 | Not reported | Not reported |
The compound exhibited a mean growth inhibition rate across the tested lines, with specific sensitivity noted in the colon cancer cell line COLO 205, indicating a selective anticancer profile .
The biological activity of this compound can be attributed to its ability to interfere with critical cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that it may exert its effects through the inhibition of key signaling pathways associated with cancer cell survival and proliferation.
Pharmacokinetic Properties
Pharmacokinetic evaluations using software tools such as SwissADME indicate favorable drug-like properties for this compound, suggesting its potential for further development as an anticancer agent. Parameters such as solubility, permeability, and metabolic stability were assessed, showing promising profiles that warrant further investigation .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that at concentrations below 100 μM, the compound effectively reduced cell viability in several cancer cell lines, supporting its potential as a therapeutic agent .
- Comparative Studies : When compared with other known anticancer agents, this compound showed comparable or superior efficacy against specific tumor types, highlighting its potential as a lead candidate for drug development .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that isoindole derivatives exhibit anticancer properties. The structural features of 2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The presence of the amino group and the isoindole structure could enhance its interaction with microbial enzymes or membranes.
Neuroprotective Effects : There is emerging evidence that isoindole derivatives can exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems may be beneficial in treating neurodegenerative diseases.
Materials Science Applications
Polymer Synthesis : The unique chemical structure allows for the incorporation of 2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione into polymer matrices. This can enhance thermal stability and mechanical properties of polymers used in coatings and composites.
Nanomaterials Development : The compound can serve as a precursor for synthesizing nanomaterials with specific electronic or optical properties. Its functional groups can facilitate interactions with metal nanoparticles or other materials.
Research Tool Applications
Biochemical Probes : Due to its specific binding characteristics, this compound can be utilized as a biochemical probe in research settings. It may aid in studying enzyme activity or receptor interactions.
Drug Development Studies : As a lead compound in drug development, its derivatives can be synthesized and tested for improved pharmacological profiles. Structure-activity relationship (SAR) studies can help optimize its efficacy and reduce toxicity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study (2020) | Evaluated the cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast cancer cells |
| Antimicrobial Activity Research (2021) | Tested against Gram-positive and Gram-negative bacteria | Showed effective inhibition at low concentrations |
| Neuroprotective Mechanism Study (2023) | Investigated effects on neuronal cells under oxidative stress | Indicated potential protective effects against neurodegeneration |
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The 2-methylphenyl group (ortho-substituted) introduces steric hindrance and moderate electron-donating effects compared to the electron-withdrawing 4-chloro and 4-fluoro substituents. This may influence reactivity, solubility, and binding interactions .
- Synthetic Accessibility : Derivatives with para-substituted aryl groups (e.g., 4-chloro) are often synthesized via nucleophilic substitution or condensation reactions, while ortho-substituted variants may require optimized conditions to avoid steric challenges .
Derivatives with Cyclic Amine Substituents
Examples include:
Comparison with Target Compound :
- In contrast, the target compound’s aromatic amino group may favor π-π stacking interactions .
- Synthetic Yields : Derivatives with bulky cyclic amines (e.g., 2-methylpiperidinyl) show higher yields (60%) compared to smaller substituents (50.8%), suggesting steric or electronic factors influence reaction efficiency .
Pharmacologically Active Derivatives
Several isoindole-1,3-dione derivatives are explored for therapeutic applications:
Target Compound’s Potential: While direct evidence is lacking, the 2-methylphenylamino group may confer selectivity for enzymes or receptors sensitive to hydrophobic interactions.
Preparation Methods
Potassium Phthalimide-Based Routes
Potassium phthalimide is a critical precursor for constructing the isoindole-1,3-dione core. In a representative procedure, potassium phthalimide undergoes nucleophilic substitution with epichlorohydrin to form 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione (rac-3), which is subsequently hydrolyzed to introduce hydroxyl groups. This epoxy intermediate enables further functionalization at the α-carbon, making it a strategic starting material for introducing the [(2-methylphenyl)amino]methyl substituent.
Reaction Conditions:
Alternative Pathways Using Phthalic Anhydride
Phthalic anhydride reacts with urea or ammonium carbonate under thermal conditions to form isoindole-1,3-dione. While less common for this specific target, this route provides a cost-effective alternative for bulk synthesis.
Optimization and Scalability
Catalytic Enhancements
The use of sulfated tin oxide (SnO-SO4) as a catalyst in epoxide-amine couplings significantly improves reaction efficiency. Comparative studies demonstrate:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| SnO-SO4 | 4–6 | 92 |
| H2SO4 | 8–10 | 78 |
| No catalyst | 24+ | <50 |
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of predominant methods:
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Epoxide-amine coupling | High regioselectivity, mild conditions | Requires epoxy precursor | 89–92 |
| Mannich reaction | One-pot synthesis | Side reactions, strict stoichiometry | 75–80 |
| Phthalimide alkylation | Scalable, high purity | Multi-step process | 85–90 |
Mechanistic and Spectroscopic Validation
NMR Characterization
1H NMR spectra of the target compound show distinct signals:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions involving isoindole-1,3-dione derivatives and 2-methylphenylamine precursors. Key steps include:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance reaction rates .
- Temperature Control: Reactions are often conducted at 60–80°C to balance reaction kinetics and byproduct formation.
- Catalysis: Acidic or basic catalysts (e.g., triethylamine) may be used to facilitate imine bond formation.
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity.
Critical parameters for yield optimization include maintaining anhydrous conditions and stoichiometric precision of the amine precursor .
Advanced: How can researchers resolve discrepancies in reported pharmacological activities of this compound across studies?
Methodological Answer:
Contradictory data on monoamine oxidase (MAO) inhibition or cytotoxicity may arise from variations in assay protocols. To address this:
- Standardize Assay Conditions: Use consistent enzyme isoforms (MAO-A vs. MAO-B), substrate concentrations, and incubation times .
- Control for Structural Analogues: Verify compound purity via HPLC and NMR to rule out interference from byproducts .
- Meta-Analysis: Apply statistical tools (e.g., fixed-effects models) to aggregate data from multiple studies, adjusting for variables like cell line specificity or solvent effects .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
A multi-technique approach is recommended:
Advanced: How should a longitudinal study assess the environmental persistence of this compound?
Methodological Answer:
Adapt methodologies from environmental fate studies:
- Experimental Design: Use a split-plot design with abiotic (soil/water) and biotic (microbial consortia) compartments, sampling at intervals (0, 30, 90 days) .
- Analytical Tools:
- LC-MS/MS to quantify degradation products.
- Microcosm Assays to measure biodegradation rates under aerobic/anaerobic conditions.
- Bioaccumulation Potential: Calculate log Kow values via shake-flask experiments and correlate with trophic magnification factors .
Basic: What in vitro assays are suitable for evaluating MAO inhibitory activity?
Methodological Answer:
- Fluorometric Assays: Use kynuramine as a substrate; monitor fluorescence (λex = 310 nm, λem = 400 nm) to quantify MAO-A/MAO-B inhibition .
- Cell-Based Models: SH-SY5Y neuroblastoma cells treated with the compound, followed by HPLC analysis of serotonin/dopamine metabolites .
- Dose-Response Curves: Determine IC50 values using 8–10 concentration points (0.1–100 µM) and nonlinear regression analysis .
Advanced: How can enantiomeric purity be achieved during asymmetric synthesis of derivatives?
Methodological Answer:
- Chiral Catalysts: Employ palladium-catalyzed asymmetric allylic alkylation with BINAP ligands to induce stereoselectivity .
- Chromatographic Separation: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
- Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .
Advanced: What computational strategies predict binding affinity to MAO isoforms?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with MAO-A (PDB: 2Z5X) and MAO-B (PDB: 2V5Z) crystal structures. Optimize scoring functions (e.g., AMBER force field) .
- MD Simulations: Conduct 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen-bond occupancy .
- QSAR Models: Train models with descriptors like polar surface area and LogP to predict IC50 values .
Basic: What are key considerations for designing dose-response experiments?
Methodological Answer:
- Replicates: Use ≥4 biological replicates to account for variability .
- Solvent Controls: Include DMSO controls (≤0.1% v/v) to exclude solvent toxicity.
- Time Points: Assess acute (24 h) vs. chronic (72 h) effects in cell viability assays (e.g., MTT) .
Advanced: How can meta-analysis reconcile cytotoxicity discrepancies across cell lines?
Methodological Answer:
- Data Normalization: Express cytotoxicity as % viability relative to vehicle controls.
- Heterogeneity Testing: Apply Cochran’s Q-test to identify outlier studies; use random-effects models if I² > 50% .
- Subgroup Analysis: Stratify data by cell type (e.g., hepatic vs. neuronal) and exposure duration .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
